1-Bromo-4-(1-fluorocyclopentyl)benzene
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Overview
Description
1-Bromo-4-(1-fluorocyclopentyl)benzene is an organic compound that belongs to the class of aryl halides It features a benzene ring substituted with a bromine atom and a fluorocyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1-fluorocyclopentyl)benzene can be synthesized through a multi-step process involving the bromination of fluorocyclopentylbenzene. The reaction typically requires a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide to facilitate the bromination process . The reaction conditions often involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(1-fluorocyclopentyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form the corresponding cyclopentylbenzene derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Major Products Formed:
- Substitution reactions yield various substituted benzene derivatives.
- Coupling reactions produce biaryl compounds.
- Reduction reactions result in cyclopentylbenzene derivatives.
Scientific Research Applications
1-Bromo-4-(1-fluorocyclopentyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used as an intermediate in the synthesis of potential drug candidates.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Agrochemicals: The compound may be utilized in the synthesis of agrochemical intermediates.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(1-fluorocyclopentyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and fluorocyclopentyl groups. This activation facilitates electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-Bromo-4-fluorobenzene: Similar structure but lacks the cyclopentyl group.
Bromobenzene: Contains only a bromine substituent without the fluorocyclopentyl group.
1-Bromo-4-chlorobenzene: Similar halogen substitution pattern but with chlorine instead of fluorine.
Uniqueness: 1-Bromo-4-(1-fluorocyclopentyl)benzene is unique due to the presence of both bromine and fluorocyclopentyl groups, which impart distinct electronic and steric properties. These properties make it a valuable intermediate in various synthetic applications and differentiate it from simpler aryl halides.
Properties
Molecular Formula |
C11H12BrF |
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Molecular Weight |
243.11 g/mol |
IUPAC Name |
1-bromo-4-(1-fluorocyclopentyl)benzene |
InChI |
InChI=1S/C11H12BrF/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6H,1-2,7-8H2 |
InChI Key |
ZTWQVXUWXQPOPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Br)F |
Origin of Product |
United States |
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